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Compound of Interest

Compound Name: NADH disodium salt

Cat. No.: B12047405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for

NADH disodium salt, a critical coenzyme in cellular metabolism and a key reagent in various

research and drug development applications. This document details available purity grades

from prominent suppliers, outlines rigorous analytical methodologies for quality assessment,

and illustrates relevant biological pathways and experimental workflows.

Commercial Sources and Purity Grades of NADH
Disodium Salt
The quality and purity of NADH disodium salt are paramount for reliable and reproducible

experimental outcomes. A variety of commercial suppliers offer this coenzyme in different purity

grades, each suited for specific applications ranging from routine enzymatic assays to sensitive

analytical standards. Below is a summary of specifications from several key suppliers.
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Supplier Purity Grade/Assay Other Specifications

Calbiochem (Merck)
≥95% by enzymatic assay (dry

basis)[1][2][3]
Hygroscopic, store at -20°C.[1]

Selleck Chemicals 99.99%
Quality confirmed by NMR &

HPLC.

Abcam >95% ---

Roche
Grade II, ~88% (enzymatic and

spectrophotometric)

Contains small amounts of

NAD, AMP.

Gold Biotechnology ≥95.0% Water Content: ≤8.0%.

Otto Chemie Pvt. Ltd. 98%+ (HPLC)[4]
Water content: ≤8%; Sodium

content: 6.5±1%.

AbMole BioScience 99.15%
H-NMR consistent with

structure.

Note: Specifications can be lot-dependent. Always refer to the supplier's certificate of analysis

for the most accurate and up-to-date information for a specific batch.

Commonly reported impurities in commercial NADH preparations can include dehydrogenase

inhibitors and stereoisomers of NADH. Anion-exchange chromatography has been shown to be

effective in yielding highly pure and stable NADH.

Experimental Protocols for Quality Assessment
Accurate determination of the purity and concentration of NADH disodium salt is crucial. The

following sections provide detailed methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis
HPLC is a powerful technique for separating and quantifying NADH from its potential impurities.

Methodology:
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Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm,

2.7 μm) is commonly used.

Mobile Phase: A gradient elution is typically employed.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Program:

Start with a high percentage of Mobile Phase A.

Gradually increase the percentage of Mobile Phase B to elute compounds with increasing

hydrophobicity.

Flow Rate: A constant flow rate of 0.5 ml/min is often used.

Detection: UV absorbance is monitored at two key wavelengths:

340 nm: For the specific detection of the reduced form, NADH.

260 nm: To detect both NAD+ and NADH, as well as other adenine-containing impurities.

Quantification: The purity of NADH is determined by comparing the peak area of NADH to

the total peak area of all components in the chromatogram. Standard solutions of NADH are

used to create a calibration curve for accurate concentration determination.

Workflow for HPLC Analysis of NADH Purity
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Caption: A streamlined workflow for determining the purity of NADH disodium salt using

HPLC.

Enzymatic Assay for Functional Purity
Enzymatic assays provide a measure of the biologically active NADH by using an enzyme for

which NADH is a specific coenzyme.

Methodology:

Principle: A dehydrogenase enzyme (e.g., lactate dehydrogenase) catalyzes a reaction

where NADH is oxidized to NAD+. The decrease in absorbance at 340 nm, which is specific

to NADH, is directly proportional to the amount of functional NADH in the sample.

Reagents:

Assay Buffer (e.g., phosphate buffer, pH 7.5)

Substrate for the chosen dehydrogenase (e.g., pyruvate for lactate dehydrogenase)

Dehydrogenase enzyme

NADH sample solution

Procedure:
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Prepare a reaction mixture containing the assay buffer and the substrate in a cuvette.

Add the NADH sample solution to the mixture and measure the initial absorbance at 340

nm (A_initial).

Initiate the reaction by adding the dehydrogenase enzyme.

Monitor the decrease in absorbance at 340 nm until the reaction is complete (A_final).

The change in absorbance (ΔA = A_initial - A_final) is used to calculate the concentration

of active NADH using the Beer-Lambert law (ε₃₄₀ = 6220 L·mol⁻¹·cm⁻¹).

Workflow for Enzymatic Assay of NADH
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Caption: Step-by-step workflow for the enzymatic determination of functional NADH

concentration.

UV-Vis Spectrophotometry for Concentration
Determination
Direct UV-Vis spectrophotometry is a quick method to estimate the concentration of NADH.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12047405?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12047405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Principle: NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not

absorb at this wavelength. The concentration of NADH can be determined by measuring the

absorbance at 340 nm and applying the Beer-Lambert law.

Procedure:

Dissolve the NADH disodium salt in a suitable buffer (e.g., 100 mM sodium phosphate,

pH 7.5).

Measure the absorbance of the solution at 340 nm using a spectrophotometer.

Calculate the concentration using the molar extinction coefficient of NADH at 340 nm (ε =

6220 L·mol⁻¹·cm⁻¹).

Purity Indication: The ratio of absorbance at 260 nm to 340 nm (A₂₆₀/A₃₄₀) can be used as an

indicator of purity. For highly pure NADH, this ratio is expected to be around 2.26. A higher

ratio may indicate the presence of NAD+ or other adenine-containing impurities.

Workflow for UV-Vis Spectrophotometric Analysis of NADH

Dissolve NADH in Buffer

Measure Absorbance
at 340 nm

Measure Absorbance
at 260 nm

Calculate Concentration
(Beer-Lambert Law)

Calculate A260/A340 Ratio Assess Purity

Click to download full resolution via product page

Caption: A logical workflow for the quantification and purity assessment of NADH using UV-Vis

spectrophotometry.

Role of NADH in Cellular Signaling: The PARP1
Activation Pathway
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NADH, and its oxidized form NAD+, are central to cellular energy metabolism and also play

crucial roles as substrates in various signaling pathways. A prominent example is the

involvement of NAD+ as a substrate for Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme

critical for DNA repair and cell fate decisions.

In response to DNA damage, PARP1 is activated and utilizes NAD+ to synthesize poly(ADP-

ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, is

a key signaling event that recruits DNA repair machinery to the site of damage. The

consumption of NAD+ during this process directly impacts the cellular NAD+/NADH ratio,

linking DNA repair to the metabolic state of the cell.

PARP1 Activation and NAD+ Consumption in DNA Repair
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Caption: The signaling pathway of PARP1 activation in response to DNA damage, highlighting

the consumption of NAD+.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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